molecular formula C13H9N5O3 B14201687 N-(4-Hydroxy-1-oxo-1lambda~5~,2,4-benzotriazin-3(4H)-ylidene)pyridine-3-carboxamide CAS No. 847946-43-4

N-(4-Hydroxy-1-oxo-1lambda~5~,2,4-benzotriazin-3(4H)-ylidene)pyridine-3-carboxamide

Cat. No.: B14201687
CAS No.: 847946-43-4
M. Wt: 283.24 g/mol
InChI Key: BRJLHEOBDBRIEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Hydroxy-1-oxo-1lambda~5~,2,4-benzotriazin-3(4H)-ylidene)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring a benzotriazine core linked to a pyridine carboxamide group, imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-1-oxo-1lambda~5~,2,4-benzotriazin-3(4H)-ylidene)pyridine-3-carboxamide typically involves the following steps:

    Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyridine Carboxamide Group: The pyridine carboxamide group is introduced through a coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-1-oxo-1lambda~5~,2,4-benzotriazin-3(4H)-ylidene)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzotriazine core can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

N-(4-Hydroxy-1-oxo-1lambda~5~,2,4-benzotriazin-3(4H)-ylidene)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound could be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Industrial Chemistry: It may serve as an intermediate in the synthesis of other valuable compounds or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-1-oxo-1lambda~5~,2,4-benzotriazin-3(4H)-ylidene)pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazine Derivatives: Compounds with similar benzotriazine cores but different substituents.

    Pyridine Carboxamides: Compounds with pyridine carboxamide groups but different core structures.

Uniqueness

The uniqueness of N-(4-Hydroxy-1-oxo-1lambda~5~,2,4-benzotriazin-3(4H)-ylidene)pyridine-3-carboxamide lies in its specific combination of the benzotriazine core and pyridine carboxamide group, which imparts distinct chemical and physical properties not found in other similar compounds.

Properties

CAS No.

847946-43-4

Molecular Formula

C13H9N5O3

Molecular Weight

283.24 g/mol

IUPAC Name

N-(1,4-dioxido-1,2,4-benzotriazine-1,4-diium-3-yl)pyridine-3-carboxamide

InChI

InChI=1S/C13H9N5O3/c19-12(9-4-3-7-14-8-9)15-13-16-18(21)11-6-2-1-5-10(11)17(13)20/h1-8H,(H,15,16,19)

InChI Key

BRJLHEOBDBRIEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)[N+](=C(N=[N+]2[O-])NC(=O)C3=CN=CC=C3)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.